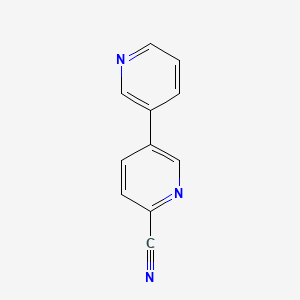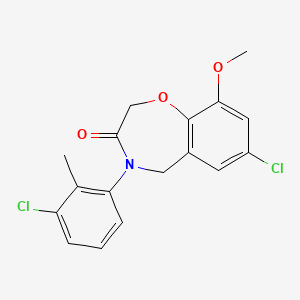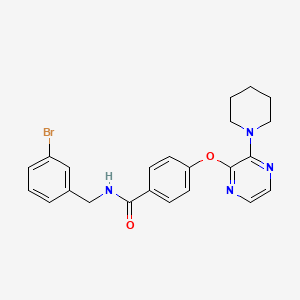![molecular formula C24H26N2S B2988407 1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine CAS No. 312274-28-5](/img/structure/B2988407.png)
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine” is a chemical compound with the molecular formula C24H26N2S . Its average mass is 376.556 Da and its mono-isotopic mass is 376.196228 Da .
Molecular Structure Analysis
The molecular structure of “1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine” consists of 24 carbon atoms, 26 hydrogen atoms, 2 nitrogen atoms, and 1 sulfur atom .Scientific Research Applications
Enzyme Inhibition and Antioxidant Potential
A study focusing on substituted benzenesulfonamides, which share structural similarities with imidazolidine derivatives, demonstrated significant in vitro aldose reductase inhibitory activity, potentially relevant for managing diabetic complications. These compounds also showed potent antioxidant capabilities, indicating their utility in combating oxidative stress-related disorders (Alexiou & Demopoulos, 2010).
Potential for Anti-inflammatory and Analgesic Agents
Research into substituted-imidazolidine derivatives has unveiled their potential as anti-inflammatory and analgesic agents. Specific derivatives demonstrated promising activity in animal models, alongside a superior gastrointestinal safety profile compared to traditional drugs like Indomethacin, highlighting their potential as novel, safer anti-inflammatory medications (Husain et al., 2015).
Antihypertensive Properties
The development of N-(biphenylylmethyl)imidazoles, structurally related to imidazolidine compounds, has shown potent oral antihypertensive effects through angiotensin II receptor antagonism. These findings indicate the potential for developing new antihypertensive agents based on imidazolidine and similar structures (Carini et al., 1991).
properties
IUPAC Name |
1,3-dibenzyl-2-(4-methylsulfanylphenyl)imidazolidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2S/c1-27-23-14-12-22(13-15-23)24-25(18-20-8-4-2-5-9-20)16-17-26(24)19-21-10-6-3-7-11-21/h2-15,24H,16-19H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZJTZCWBTUHXGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=C(C=C1)C2N(CCN2CC3=CC=CC=C3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,3-Dibenzyl-2-[4-(methylsulfanyl)phenyl]imidazolidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

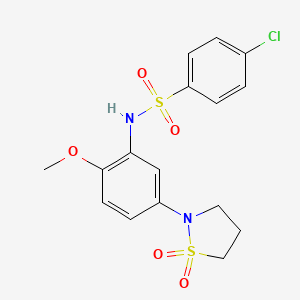
![5-((4-bromobenzyl)thio)-7-(4-fluorophenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2988328.png)
![N-(1-cyano-1,2-dimethylpropyl)-2-{[(3-methoxyphenyl)methyl]sulfanyl}acetamide](/img/structure/B2988329.png)

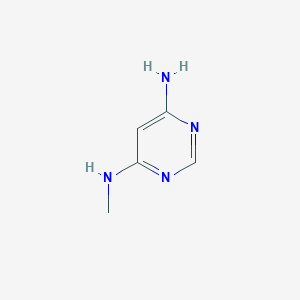
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2988334.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)cyclohexanecarboxamide](/img/structure/B2988336.png)
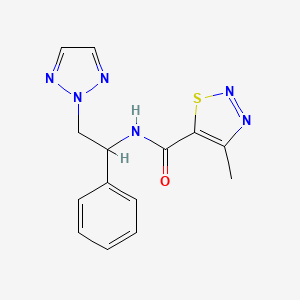
![tert-Butyl N-{1-[2-(benzyloxy)phenyl]ethyl}carbamate](/img/structure/B2988339.png)
![1-chloro-N-{[2-(difluoromethoxy)phenyl]methyl}isoquinoline-3-carboxamide](/img/structure/B2988342.png)
